Hydroxydonepezil

Beschreibung

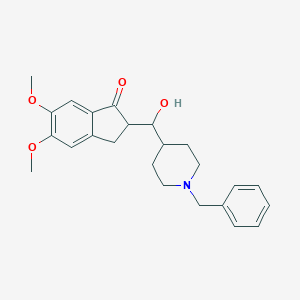

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)-hydroxymethyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-28-21-13-18-12-20(24(27)19(18)14-22(21)29-2)23(26)17-8-10-25(11-9-17)15-16-6-4-3-5-7-16/h3-7,13-14,17,20,23,26H,8-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRVJLPAJNHQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)C(C3CCN(CC3)CC4=CC=CC=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197010-20-1 | |

| Record name | Hydroxydonepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197010201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYDONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOC5N31PX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Identified Donepezil Metabolites and Metabolic Pathways

Chemical Synthesis Pathways and Reaction Mechanisms

The primary documented method for the specific synthesis of this compound involves the chemical reduction of its parent compound, Donepezil. This transformation targets the ketone functional group within the indanone moiety of the Donepezil molecule.

A specific pathway involves the use of a powerful reducing agent, Lithium aluminium hydride (LiAlH₄) veeprho.com. The reaction mechanism entails the nucleophilic attack of a hydride ion (H⁻) from the LiAlH₄ complex onto the electrophilic carbonyl carbon of the indanone ring in Donepezil. This step forms a tetrahedral alkoxide intermediate. A subsequent aqueous or acidic workup protonates the alkoxide, yielding the secondary alcohol, which is the hydroxyl group in this compound. This process effectively converts the keto group of Donepezil into a hydroxyl group, resulting in the formation of 2-[(1-Benzylpiperidin-4-yl)(hydroxy)methyl]-5,6-dimethoxyindan-1-one veeprho.com.

Table 1: Synthesis of this compound via Reduction

| Starting Material | Reagent | Product | Reaction Type |

|---|

The reaction is a standard reduction of a ketone to a secondary alcohol, a fundamental transformation in organic synthesis masterorganicchemistry.com. The choice of a strong reducing agent like LiAlH₄ is necessary to achieve this conversion efficiently.

Formation as a Synthetic Impurity of Donepezil

This compound is recognized as a synthetic impurity of Donepezil, specifically identified as "Donepezil EP Impurity C" veeprho.como2hdiscovery.co. Impurities in active pharmaceutical ingredients (APIs) are compounds that are not the API itself and can arise during the synthesis or storage of the drug substance. The presence of this compound as an impurity suggests that during the large-scale synthesis of Donepezil, unintended reduction of the indanone ketone can occur as a side reaction veeprho.comsynthinkchemicals.com.

The synthesis of Donepezil often involves a multi-step process, including an aldol (B89426) condensation followed by hydrogenation nih.govgoogle.com. During hydrogenation steps intended to reduce other parts of the molecule (such as a double bond or a pyridine (B92270) ring), over-reduction or non-selective reduction of the ketone could potentially occur, leading to the formation of this compound. The conditions of the catalytic hydrogenation, such as the choice of catalyst (e.g., Pd/C), pressure, and temperature, can influence the formation of such impurities google.com. Therefore, controlling these reaction parameters is crucial to minimize the level of this compound in the final Donepezil product.

Table 2: Profile of this compound as a Synthetic Impurity

| Impurity Name | CAS Number | Chemical Name | Parent Compound |

|---|

The monitoring and control of such impurities are critical for regulatory compliance and to ensure the quality and consistency of the final pharmaceutical product synthinkchemicals.com.

Targeted Derivatization Techniques for Analog Generation

The chemical structure of this compound, particularly its hydroxyl group, offers a reactive site for targeted derivatization to generate novel analogs. Such analogs are valuable in structure-activity relationship (SAR) studies and in the development of new multi-target-directed ligands nih.govscielo.br. The hydroxyl group can undergo several common organic reactions to yield a variety of derivatives.

Key Derivatization Reactions:

Esterification: The hydroxyl group can be acylated using acid chlorides or acid anhydrides in the presence of a base to form esters. This modification would introduce different acyl groups, altering the lipophilicity and steric properties of the molecule.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can convert the hydroxyl group into an ether. This allows for the introduction of various alkyl or aryl chains.

Conversion to Halides: The hydroxyl group can be substituted with a halogen (e.g., Cl, Br) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), creating a reactive intermediate for further nucleophilic substitution reactions masterorganicchemistry.com.

These derivatization strategies are fundamental in medicinal chemistry for optimizing the biological profile of a lead compound nih.govmdpi.com. By modifying the this compound scaffold, researchers can explore how changes to this specific position on the indanone ring impact biological activity.

Table 3: Potential Derivatization Reactions for this compound

| Reaction Type | Reagent Class | Functional Group Formed | Potential Application |

|---|---|---|---|

| Esterification | Acid chlorides, Anhydrides | Ester | Modify polarity and steric bulk |

| Etherification | Alkyl halides, Base | Ether | Introduce new alkyl/aryl side chains |

| Oxidation | PCC, Collins reagent | Ketone | Revert to Donepezil or study redox properties |

Metabolic Characterization and Biotransformation Pathways of Hydroxydonepezil

In Vivo Metabolic Profiling and Metabolite Identification

In vivo studies provide insights into how hydroxydonepezil is processed by the body following administration, either as a direct compound or as a metabolite of donepezil (B133215). These investigations typically involve analyzing biological samples such as plasma, urine, and feces.

Identification of Specific Hydroxylated Metabolites within Biological Matrices

Research has identified various hydroxylated metabolites of donepezil, which would include compounds referred to as this compound. In human plasma, metabolites M1 and M2, formed via O-dealkylation and hydroxylation, have been detected nih.govnih.gov. Studies in preclinical animal models, particularly rats, have identified specific hydroxylated metabolites in urine and feces, including "O-desmethyl-3-hydroxydonepezils," "N-desbenzyl-hydroxydonepezil," "didesmethyl-hydroxydonepezil," and "O-desmethylthis compound" mdpi.comresearchgate.net. These findings highlight the presence and structural diversity of hydroxylated forms within biological matrices.

Table 1: Identified Hydroxylated Metabolites of Donepezil in Biological Matrices

| Metabolite Name | Biological Matrix | Study Type | Reference |

| M1 (Hydroxylated/O-dealkylated) | Plasma | In vivo | nih.govnih.gov |

| M2 (Hydroxylated/O-dealkylated) | Plasma | In vivo | nih.govnih.gov |

| O-desmethyl-3-hydroxydonepezils | Urine, Feces | In vivo | mdpi.com |

| N-desbenzyl-hydroxydonepezil | Urine, Feces | In vivo | mdpi.com |

| Didesmethyl-hydroxydonepezil | Feces | In vivo | researchgate.net |

| O-desmethylthis compound | Feces | In vivo | researchgate.net |

| This compound (general term) | Various | In vivo | researchgate.netresearchgate.netresearchgate.net |

| 3-Hydroxy donepezil | Various | In vivo | researchgate.netnih.gov |

Analysis of Metabolic Fate in Preclinical Animal Models

Preclinical animal models, such as rats, have been instrumental in elucidating the in vivo metabolic fate of donepezil and its hydroxylated derivatives. Studies have demonstrated that donepezil undergoes hydroxylation as a significant metabolic pathway in rats mdpi.comresearchgate.net. Specifically, metabolites such as "O-desmethyl-3-hydroxydonepezils" and "N-desbenzyl-hydroxydonepezil" have been identified in rat urine and feces, indicating that hydroxylation occurs at various positions on the donepezil molecule mdpi.com. The presence of "didesmethyl-hydroxydonepezil" and "O-desmethylthis compound" in rat feces further supports the role of hydroxylation in the elimination of donepezil and its related compounds in these models researchgate.net.

Comparative Metabolic Pathways with Parent Compound Donepezil

The metabolic pathways of this compound are intrinsically linked to those of its parent compound, donepezil. Donepezil is known to be metabolized through O-demethylation, N-debenzylation, and hydroxylation nih.govmdpi.comresearchgate.netpharmgkb.orgnih.gov. Hydroxylation is a key Phase I metabolic reaction that converts the lipophilic parent drug into more polar, water-soluble metabolites, facilitating their excretion. Studies suggest that rat models exhibit metabolic characteristics comparable to humans regarding donepezil metabolism, making them relevant for understanding the in vivo pathways, including those leading to or involving this compound mdpi.comresearchgate.net.

In Vitro Metabolic Studies and Enzymatic Systems

In vitro studies using liver microsomes and specific enzyme systems provide a controlled environment to dissect the enzymatic reactions responsible for this compound's metabolism.

Liver Microsomal Metabolism in Relevant Species (e.g., Human Liver Microsomes)

Human liver microsomes (HLM) are a critical in vitro system for studying drug metabolism, as they contain a high concentration of key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes researchgate.netnih.govevotec.com. Studies investigating donepezil metabolism have utilized HLM to identify metabolites, including hydroxylated forms such as "this compound" and "3-hydroxy donepezil" researchgate.netnih.gov. These in vitro studies allow for the characterization of metabolic pathways and the identification of enzymes involved in the formation of these hydroxylated metabolites. Research has also been conducted using microsomes from other species, such as mice and rats, to compare metabolic profiles researchgate.netnih.gov.

Characterization of Cytochrome P450 Enzymes Involved (e.g., CYP3A4, CYP2D6)

Cytochrome P450 (CYP) enzymes are the primary catalysts for Phase I oxidative metabolism, including hydroxylation reactions wikipedia.orguomus.edu.iqnews-medical.net. Donepezil is extensively metabolized in the liver by CYP-related enzymes, with CYP3A4 and CYP2D6 identified as the major isoforms involved pharmgkb.orgnih.gov. Specifically, CYP3A4 has been implicated in the metabolism of donepezil nih.gov. These enzymes catalyze the insertion of hydroxyl groups onto the donepezil molecule, leading to the formation of metabolites like this compound. Characterizing the involvement of specific CYP enzymes is essential for understanding inter-individual variability in drug response and potential drug-drug interactions.

Compound List:

Donepezil

this compound

3-Hydroxy donepezil

O-desmethyl-3-hydroxydonepezils

N-desbenzyl-hydroxydonepezil

Didesmethyl-hydroxydonepezil

O-desmethylthis compound

M1 (metabolite)

M2 (metabolite)

M4 (metabolite)

M5 (metabolite)

M6 (metabolite)

M11 (metabolite)

M12 (metabolite)

Elucidation of Molecular Mechanisms of Action

Enzymatic Inhibition Profile of Hydroxydonepezil

The primary mechanism of action for Donepezil (B133215) involves the inhibition of cholinesterase enzymes, particularly Acetylcholinesterase (AChE) and, to a lesser extent, Butyrylcholinesterase (BChE) ontosight.aidrugbank.comncats.ionih.gov. These enzymes are responsible for the hydrolysis of acetylcholine (B1216132), a key neurotransmitter in cognitive functions.

Butyrylcholinesterase Inhibition CharacteristicsSimilarly, specific experimental data detailing the inhibitory potency (e.g., IC50 values) of this compound against Butyrylcholinesterase (BChE) was not identified in the search results. Donepezil exhibits lower potency against BChE compared to AChEnih.gov. Without direct studies on this compound, its specific activity against BChE remains uncharacterized in this review.

Receptor-Ligand Binding Interactions

Beyond cholinesterase inhibition, Donepezil has been observed to interact with other receptor systems, notably sigma-1 receptors nih.gov. The potential for this compound to engage in similar or distinct receptor-ligand binding interactions is not elaborated upon in the provided literature.

Assessment of Binding to Other Putative Receptor Targets (e.g., Sigma Receptors)Sigma receptors, particularly the sigma-1 receptor, have been identified as potential targets for Donepezil, with studies suggesting its interaction with these receptors may contribute to its pharmacological effectsnih.govmdpi.comsigmaaldrich.comwikipedia.orgresearchgate.net. However, the search results do not provide any information on whether this compound binds to sigma receptors or any other putative receptor targets.

This compound is identified in the scientific literature primarily as a metabolite of Donepezil, a compound known for its acetylcholinesterase inhibitory activity and its interactions with sigma-1 receptors. However, the specific molecular mechanisms of action for this compound itself, including its detailed enzymatic inhibition profile against AChE and BChE, and its receptor-ligand binding interactions with cholinergic or other receptor systems, are not extensively characterized in the provided search results. Further dedicated research would be necessary to elucidate the precise pharmacological properties of this compound.

Compound List

this compound

Donepezil

Acetylcholinesterase (AChE)

Butyrylcholinesterase (BChE)

Muscarinic acetylcholine receptors

Nicotinic acetylcholine receptors

Sigma-1 receptor

Sigma-2 receptor

Molecular Dynamics and Enzyme Binding Site Analysis

This compound, a known metabolite and derivative of donepezil, operates by inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. While direct molecular dynamics and detailed binding site analyses specifically for this compound are not extensively detailed in the provided literature, its structural similarity to donepezil allows for an understanding of its likely molecular interactions with AChE based on studies of the parent compound. These analyses are vital for elucidating the mechanisms by which such compounds exert their pharmacological effects.

Enzyme Binding Site Analysis

Acetylcholinesterase possesses a complex active site architecture, primarily comprising a catalytic active site (CAS) and a peripheral anionic site (PAS). These sites are interconnected and play distinct roles in substrate binding, hydrolysis, and product release. Donepezil, and by extension this compound, interacts with specific amino acid residues within these sites to achieve its inhibitory function.

The catalytic active site (CAS) is characterized by a catalytic triad (B1167595) composed of Serine (S203), Histidine (H447), and Glutamic acid (E334) nih.gov. Histidine (H447) and Tryptophan (W86) are also noted for their involvement in π-π stacking interactions within this region nih.govresearchgate.netnih.gov. Furthermore, specific interactions, such as hydrogen bonding between Donepezil's carbonyl group and Phenylalanine (F295), and interactions with an Asp residue at position 74 via its 4-difluorophenyl group, have been identified in the CAS nih.govnih.govmdpi.com.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful approach to investigate the dynamic behavior of enzyme-ligand complexes, offering insights into binding stability, conformational changes, and the precise nature of molecular interactions over time. Studies employing MD simulations for donepezil and AChE have demonstrated that donepezil forms stable complexes with the enzyme researchgate.netnih.gov. These simulations help to visualize the dynamic interplay between the inhibitor and the active site residues, confirming the importance of interactions like hydrogen bonding and π-π stacking researchgate.netmdpi.comnih.gov. For instance, MD simulations have shown that donepezil can influence the ordering of water molecules around key residues like S203, potentially affecting substrate access to the CAS mdpi.com. The stability of these complexes, often assessed through metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), indicates the robustness of the binding, which is essential for sustained enzyme inhibition researchgate.netnih.govnih.gov.

Summary of Donepezil-AChE Binding Interactions

The following table summarizes the key interactions observed between donepezil and amino acid residues in the active sites of acetylcholinesterase, providing a framework for understanding this compound's potential binding mechanisms.

| Binding Site | Amino Acid Residue | Interaction Type(s) | Binding Energy (kcal/mol) | Reference(s) |

| PAS | Trp286 | π-π stacking, Hydrophobic | -9.33 (AChE-DPZ) | researchgate.netnih.govscielo.br |

| PAS | Tyr341 | π-π stacking, Hydrophobic | -7.3 (Donepezil control) | researchgate.netnih.govscielo.br |

| PAS | Phe295 | Hydrogen bonding, Hydrophobic | -10.8 (Donepezil) | nih.govnih.gov |

| PAS | Phe338 | Hydrophobic | nih.govscielo.br | |

| PAS | Tyr84 | π-π stacking | researchgate.net | |

| PAS | Phe330 | π-π stacking | researchgate.net | |

| PAS | Tyr334 | π-alkyl interaction | researchgate.net | |

| CAS | His447 | π-π stacking, Part of catalytic triad | nih.govresearchgate.net | |

| CAS | Trp86 | π-π stacking, Near catalytic triad | nih.govresearchgate.netnih.gov | |

| CAS | S203 | Part of catalytic triad | nih.gov | |

| CAS | E334 | Part of catalytic triad | nih.gov | |

| CAS | Asp (at pos 74) | Hydrogen bond (from 4-difluorophenyl group) | mdpi.com |

Note: Binding energies are primarily reported for donepezil. This compound, as a metabolite, is expected to engage in similar interactions, though specific binding affinities may differ.

Compound List:

this compound

Donepezil

Structure Activity Relationship Sar and Rational Molecular Design

Computational and In Silico SAR Analysis

Computational, or in silico, methods are powerful tools in the early stages of drug development to predict the biological activity of compounds based on their molecular structure. azolifesciences.comcollaborativedrug.com These methods allow for the rapid screening of large libraries of chemical compounds and help in understanding the complex interactions between a ligand and its target. azolifesciences.comnih.gov For derivatives of Donepezil (B133215), such as Hydroxydonepezil, computational approaches are employed to model and predict their behavior, thereby guiding the synthesis of new molecules with improved properties. nih.govnumberanalytics.com These analyses can help in identifying which structural modifications are likely to enhance biological activity or reduce potential toxicity. gardp.orgazolifesciences.com

The use of in silico tools for SAR analysis involves creating models that can capture and encode the relationships between a compound's structure and its activity, which can then be used to predict the properties of new, unsynthesized molecules. nih.gov This approach is instrumental in modern drug discovery, providing a rational basis for lead optimization. nih.govnih.gov

Identification of Key Structural Moieties Contributing to Biological Activity

The biological activity of Donepezil and its derivatives is attributed to specific structural components that interact with the target enzyme, acetylcholinesterase (AChE). frontiersin.org The key pharmacophores of Donepezil that are crucial for its inhibitory activity include the benzyl (B1604629) moiety, the piperidine (B6355638) ring, and the indanone nucleus. frontiersin.org

The benzyl group is known to form π-π stacking interactions with the active site of AChE. frontiersin.org The piperidine ring and the indanone moiety also engage in π-π stacking interactions with the peripheral anionic and catalytic active sites of the enzyme. frontiersin.org Modifications to these key moieties can significantly impact the compound's activity. For instance, introducing a fluorine atom at certain positions of the benzyl fragment has been shown to increase anti-AChE activity. tandfonline.com Similarly, substitutions on the N-benzyl group can either enhance or diminish activity depending on their nature and position. tandfonline.com

The development of novel AChE inhibitors often involves utilizing these key structural moieties from Donepezil to design new compounds with potentially improved therapeutic profiles. frontiersin.org

Impact of Hydroxylation on Donepezil's SAR Profile

This compound is a metabolite of Donepezil, formed through hydroxylation, a metabolic process primarily carried out by cytochrome P450 enzymes. pharmgkb.orgdrugbank.comlongdom.org Specifically, Donepezil is metabolized into several metabolites, including hydroxylated forms. longdom.org One of the major active metabolites is 6-O-desmethyl donepezil, which is formed via O-dealkylation and hydroxylation. pharmgkb.orgdrugbank.com This metabolite has been reported to inhibit AChE to a similar extent as the parent compound, Donepezil. nih.gov

The specific position of hydroxylation is critical. For example, 3-Hydroxy Donepezil is another known derivative. simsonpharma.com The impact of such structural changes is a key area of investigation in optimizing the therapeutic potential of Donepezil analogs.

Molecular Modeling and Ligand-Target Docking Studies

Molecular modeling and docking are indispensable computational techniques in drug design that predict the preferred orientation and binding affinity of a ligand to its molecular target. nih.govderpharmachemica.com These studies provide atomic-level insights into the interactions between a compound like this compound and its target, such as AChE. mdpi.com

Docking simulations can reveal how the ligand fits into the binding pocket of the protein and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com For Donepezil and its analogs, docking studies have been crucial in understanding their binding modes within the AChE active site. frontiersin.org These studies help in rationalizing the observed SAR and guide the design of new derivatives with enhanced potency and selectivity.

By visualizing the binding pose, researchers can make informed decisions about which parts of the molecule to modify to improve its interaction with the target. mdpi.com For example, docking studies can help identify pockets in the receptor that can accommodate additional functional groups, leading to stronger binding. u-strasbg.fr

Strategies for Potency and Selectivity Optimization through Structural Modification

The optimization of lead compounds is a critical step in drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. numberanalytics.comnih.gov For Donepezil analogs, including this compound, several strategies involving structural modification are employed.

One common strategy is structural simplification, where non-essential parts of the molecule are removed to improve properties like synthetic accessibility and reduce molecular weight. nih.gov Another approach is to introduce specific functional groups to enhance binding affinity or selectivity. For example, adding halogens or methoxy (B1213986) groups to the N-benzyl moiety of Donepezil has been shown to improve anti-AChE activity. tandfonline.com

Furthermore, creating hybrid molecules by combining the pharmacophore of Donepezil with other active moieties, such as those with antioxidant properties like hydroxytyrosol, is a strategy to develop multi-target-directed ligands. mdpi.com This can lead to compounds with a broader therapeutic profile. The optimization process is often guided by SAR data and molecular modeling to rationally design modifications that are likely to succeed. numberanalytics.commdpi.com

Advanced Analytical Methodologies for Compound Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography plays a pivotal role in isolating Hydroxydonepezil from complex biological or pharmaceutical samples, enabling subsequent detection and quantification.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Metabolite Discovery

LC-HRMS is a powerful platform for identifying and characterizing novel metabolites, including hydroxylated derivatives like this compound, in biological samples. This technique couples the separation capabilities of liquid chromatography with the high mass accuracy and resolving power of high-resolution mass spectrometers. Studies investigating Donepezil (B133215) metabolism have utilized LC-HRMS to identify numerous metabolites, including those resulting from hydroxylation, O-demethylation, and N-debenzylation pathways mdpi.comnih.govresearchgate.netresearchgate.netnih.gov. By analyzing accurate mass measurements and fragmentation patterns, researchers can elucidate the structures of previously uncharacterized metabolites. For instance, LC-HRMS has been instrumental in identifying a total of 50 metabolites of Donepezil in rat studies, with 23 being newly identified, showcasing its utility in comprehensive metabolic profiling mdpi.comnih.govresearchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

LC-MS/MS, particularly using Multiple Reaction Monitoring (MRM), is the gold standard for the sensitive and selective quantification of Donepezil and its metabolites, including this compound, in biological fluids such as plasma and urine uoa.grresearchgate.netcapes.gov.brplos.orgplos.orgactascientific.commdpi.com. This technique offers high throughput and low limits of quantification (LLOQ), often in the nanogram per milliliter range researchgate.netcapes.gov.bractascientific.com. Methods typically involve reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode. The quantitative analysis relies on monitoring specific precursor-to-product ion transitions, which are highly characteristic of the target analyte. For Donepezil, a common transition monitored is m/z 380 → 91 researchgate.netmdpi.comresearchgate.net.

Table 1: Representative LC-MS/MS Parameters for Donepezil Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Donepezil | 380.2 | 91.2 | Positive ESI | researchgate.netmdpi.com |

| Donepezil | 380.2213 | 91.0545 | Positive ESI | mdpi.com |

| Donepezil | 380.0 | 91.1 | Positive ESI | researchgate.net |

Note: These parameters are typically optimized for Donepezil and can be adapted for this compound by considering its expected molecular weight and fragmentation pathways.

Sample preparation for LC-MS/MS often involves liquid-liquid extraction (LLE) or protein precipitation (PPT) to remove interfering matrix components and concentrate the analyte uoa.grcapes.gov.brplos.orgplos.org.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Profiling

HPLC is a robust and widely applied technique for assessing the purity of pharmaceutical compounds and monitoring their degradation under various stress conditions healthinformaticsjournal.comtandfonline.comscielo.brscispace.compsu.edumdpi.com. Stability-indicating HPLC methods are designed to separate the parent drug from its impurities and degradation products, ensuring that the analytical method is specific and accurate. Reversed-phase HPLC (RP-HPLC) using C18 columns is commonly employed, with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers plos.orgmdpi.comhealthinformaticsjournal.comtandfonline.commdpi.com. Detection is frequently performed using UV or Diode Array Detection (DAD) at wavelengths where Donepezil and its related substances exhibit significant absorbance, such as 230 nm, 268 nm, or 315 nm healthinformaticsjournal.comtandfonline.comscielo.brpsu.edumdpi.comnih.gov.

Forced degradation studies, involving exposure to acidic, basic, oxidative, thermal, and photolytic conditions, are conducted to identify potential degradation pathways and products. These studies help in validating the stability-indicating nature of the HPLC method tandfonline.comscielo.brscispace.com. For example, an eco-friendly HPLC-DAD method was developed to determine Donepezil hydrochloride and its degradation products, demonstrating stability-indicating capabilities and achieving good separation with a C18 column tandfonline.com.

Table 2: Representative HPLC Conditions for Donepezil Analysis

| Technique | Column Type | Mobile Phase Composition | Detection Wavelength (nm) | Flow Rate (mL/min) | Reference |

| RP-HPLC | Hypersil ODS (5 µm) | Gradient: Water/Diammonium hydrogen orthophosphate (pH 6.0) + Acetonitrile/Methanol (85:15) | 230 | 1.0 | healthinformaticsjournal.com |

| RP-HPLC | Zorbax Eclipse Plus C18 | 72.5% Acetate (B1210297) buffer (pH 5.5) + 27.5% Ethanol | 315 | 1.0 | tandfonline.com |

| RP-HPLC | Phenomenex Luna Omega Polar C18 | Acetonitrile + 0.1% Formic acid in water (gradient) | - | 0.25 | plos.org |

| RP-HPLC | C18 | Acetonitrile and 1mM Ammonium acetate buffer (92:8 v/v) | - | 0.5 | researchgate.net |

Spectrometric Methods for Structural Elucidation

Spectrometric techniques are crucial for determining the molecular structure and confirming the identity of this compound.

Mass Spectrometry Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides vital information about the molecular weight and fragmentation pathways of a compound. By analyzing the fragmentation patterns of this compound, its structure can be confirmed by comparing the observed fragments with those predicted based on its chemical structure and known fragmentation pathways of Donepezil mdpi.comresearchgate.netmdpi.comresearchgate.netnih.govlongdom.orgresearchgate.net. The fragmentation of Donepezil often yields a characteristic ion at m/z 91.1, attributed to the benzyl (B1604629) carbocation, which is a key diagnostic fragment mdpi.comresearchgate.netmdpi.comresearchgate.netlongdom.orgresearchgate.net. For this compound, a hydroxyl group would be present, potentially influencing fragmentation patterns and leading to characteristic ions related to the addition of this hydroxyl group, or its subsequent dehydration. The accurate mass measurement capability of HRMS further aids in confirming the elemental composition of fragment ions, thereby solidifying structural assignments mdpi.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed structural information, including the connectivity of atoms, stereochemistry, and the presence of specific functional groups. While specific NMR data for this compound are not extensively detailed in the provided literature, ¹H and ¹³C NMR spectroscopy have been extensively used to characterize the parent compound, Donepezil mdpi.comresearchgate.net. These studies reveal characteristic chemical shifts for protons and carbons in different parts of the molecule, such as the aromatic protons, methoxy (B1213986) groups, and the piperidine (B6355638) ring mdpi.comresearchgate.net. By applying similar NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) to isolated this compound, researchers can unequivocally confirm its structure, including the precise location of the hydroxyl group on the Donepezil scaffold. Computational analysis, such as Density Functional Theory (DFT), can also complement NMR data by predicting and assigning spectral signals, thereby enhancing structural elucidation mdpi.comresearchgate.net.

Advanced Metabolomics and Molecular Networking Approaches

The identification and characterization of drug metabolites, including hydroxylated forms such as this compound, are critical for understanding drug disposition and potential pharmacological activity. Advanced analytical techniques like non-targeted metabolomics, coupled with molecular networking (MN), have emerged as powerful tools for comprehensive in vivo and in vitro metabolite profiling. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is central to these approaches, enabling the detection and structural elucidation of a wide array of metabolites mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com.

Donepezil, the parent compound, is known to undergo Phase I metabolic transformations, including O-demethylation, N-debenzylation, N-oxidation, and importantly, hydroxylation mdpi.comresearchgate.netnih.govmdpi.com. Hydroxylation reactions can occur at various positions on the Donepezil molecule, leading to the formation of several hydroxylated metabolites, such as this compound, O-didesmethyl-hydroxydonepezil, N-desbenzyl-hydroxydonepezil, and benzene (B151609) ring-hydroxylated-O-desmethyldonepezil mdpi.com. Dithis compound (M10) has also been identified in specific incubation studies mdpi.com.

Molecular networking, a data analysis workflow for untargeted mass spectrometry-based metabolomics, organizes MS/MS spectra into networks based on spectral similarity, thereby implying structural similarity between molecules sookmyung.ac.kr. This technique, when integrated with metabolomics, allows for the efficient identification and visualization of complex metabolic data, facilitating the characterization of drug metabolites mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com. Studies utilizing this integrated approach have successfully identified a significant number of Donepezil metabolites, including novel ones, by analyzing their fragmentation patterns and comparing them within a network structure mdpi.comresearchgate.net. For instance, a study in rats identified 50 metabolites of Donepezil, with 23 being newly characterized, using LC-HRMS combined with metabolomics and MN mdpi.comresearchgate.net. The MN approach helps in clustering metabolites based on their shared structural features, such as those arising from N-debenzylation mdpi.com. This powerful combination of techniques provides a reliable tool for detecting and identifying unknown metabolites, offering deeper insights into the metabolic fate of drugs like Donepezil mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com.

Table 1: Key Metabolites Identified via Metabolomics and Molecular Networking

| Metabolite Name | Primary Metabolic Pathway(s) Involved | Key Analytical Approach(es) Used | Notes |

| This compound | Hydroxylation | LC-HRMS, Metabolomics, MN | Identified as a significant metabolite of Donepezil. |

| O-didesmethyl-hydroxydonepezil | O-demethylation, Hydroxylation | LC-HRMS, Metabolomics, MN | A novel metabolite identified in rat urine and feces. |

| N-desbenzyl-hydroxydonepezil | N-debenzylation, Hydroxylation | LC-HRMS, Metabolomics, MN | A novel metabolite identified in rat urine and feces. |

| Benzene ring-hydroxylated-O-desmethyldonepezil | O-demethylation, Hydroxylation | LC-HRMS, Metabolomics, MN | A novel metabolite identified in rat urine and feces. |

| Dithis compound (M10) | Hydroxylation | LC-HRMS, Metabolomics, MN | Observed in specific in vitro liver microsomal incubations (MLM and RLM). |

Chemical Degradation Product Analysis and Stability Studies (Chemical Aspects)

Ensuring the chemical stability of pharmaceutical compounds is paramount for maintaining their efficacy and safety over time. Forced degradation studies are integral to this process, subjecting the drug substance to various stress conditions such as hydrolysis (acidic and alkaline), oxidation, thermal stress, and photolysis. These studies help identify potential degradation pathways and the resulting degradation products, which are then characterized using advanced analytical techniques.

High-performance liquid chromatography (HPLC), often coupled with diode array detection (LC-PDA) or mass spectrometry (LC-MS), is a cornerstone for stability testing. These methods allow for the separation, identification, and quantification of the parent drug from its degradation products, forming the basis of stability-indicating assays researchgate.netsepscience.comscielo.brchromatographyonline.comchalcogen.roimpactfactor.orgrjptonline.org. LC-MS/MS, particularly with high-resolution mass spectrometry, provides precise mass data crucial for deriving molecular formulas and elucidating the structures of degradation products researchgate.net.

Donepezil has demonstrated varying stability under different stress conditions. Significant degradation has been observed under alkaline hydrolysis and oxidative conditions researchgate.netimpactfactor.orgrjptonline.org. Acid hydrolysis also leads to the formation of degradation products, with some studies reporting increased polarity of these products compared to Donepezil scielo.br. For example, under acidic stress, products designated as DP1, DP2, and DP3 were detected, eluting earlier than the parent peak, indicating higher polarity scielo.br. Under more severe acid stress (2 mol/L HCl at 70 °C), additional products, DP4 and DP5, were observed and were suggested to be less polar than Donepezil scielo.br. Alkaline stress conditions have also yielded degradation products, identified as DP6, DP7, and DP8 . While some studies reported no degradation in 3% hydrogen peroxide (H₂O₂), others noted degradation under oxidative stress researchgate.netscielo.brrjptonline.org. Conversely, Donepezil has shown stability when exposed to thermal stress (dry heat) and photolytic stress (daylight) in certain studies impactfactor.orgrjptonline.org.

Developing and validating stability-indicating methods are crucial for accurately assessing drug product quality over its shelf life sepscience.comscielo.brchalcogen.roimpactfactor.orgrjptonline.org. These methods must be capable of separating the active pharmaceutical ingredient (API) from any process-related impurities and degradation products.

Table 2: Donepezil Degradation Products and Observed Stress Conditions

| Stress Condition | Observed Degradation Products | Notes on Polarity (relative to Donepezil) | Primary Analytical Techniques Used | References |

| Acid Hydrolysis (mild) | DP1, DP2, DP3 | More polar | LC-PDA, LC-MS | scielo.br |

| Acid Hydrolysis (severe) | DP1, DP2, DP3, DP4, DP5 | DP4, DP5: Less polar | LC-PDA, LC-MS | scielo.br |

| Alkaline Hydrolysis | DP6, DP7, DP8 | Not specified | LC-PDA, LC-MS | |

| Oxidative Degradation | Various degradation products | Not specified | LC-PDA, LC-MS | researchgate.netimpactfactor.orgrjptonline.org |

| Thermal Degradation | No significant degradation | N/A | LC-PDA, LC-MS | impactfactor.orgrjptonline.org |

| Photolytic Degradation | No significant degradation | N/A | LC-PDA, LC-MS | impactfactor.orgrjptonline.org |

Compound List:

this compound

Donepezil

O-didesmethyl-hydroxydonepezil

N-desbenzyl-hydroxydonepezil

Benzene ring-hydroxylated-O-desmethyldonepezil

Dithis compound (M10)

Theoretical Frameworks and Future Research Perspectives

Hypothesized Mechanisms of Action Beyond Established Cholinesterase Inhibition

While Hydroxydonepezil is understood to retain cholinesterase inhibitory properties, akin to its parent compound Donepezil (B133215) ontosight.aichemsrc.com, research is exploring potential additional mechanisms of action. These hypothesized activities aim to provide a broader therapeutic effect against the complex pathology of neurodegenerative diseases. Studies are investigating whether the hydroxyl group confers or modulates properties such as antioxidant or anti-inflammatory effects, which are critical in mitigating neuronal damage in conditions like Alzheimer's disease ontosight.aichemsrc.com. Understanding these non-cholinergic targets could reveal synergistic effects or entirely new therapeutic roles for this compound.

Integration with Multi-Target Directed Ligand Design Principles

The complexity of neurodegenerative diseases necessitates therapeutic strategies that address multiple pathological pathways simultaneously. This compound, as a derivative of Donepezil, is a candidate for integration into multi-target directed ligand (MTDL) design principles ulisboa.ptresearchgate.netresearchgate.net. MTDL strategies involve creating molecules that can interact with several biological targets relevant to a disease. For Alzheimer's disease, this might include not only cholinesterase inhibition but also modulation of amyloid-beta aggregation, neuroinflammation, or oxidative stress ulisboa.ptresearchgate.net. Research is exploring how the structural modifications in this compound might predispose it to binding with additional targets or how it can be further derivatized to create potent MTDLs ulisboa.ptresearchgate.net. The goal is to develop compounds that offer a more comprehensive therapeutic benefit than single-target agents researchgate.netchemistrydocs.com.

Advancements in Computational Chemistry for Predicting this compound's Biological Activity

Computational chemistry plays a pivotal role in modern drug discovery by predicting molecular interactions and biological activities, thereby guiding experimental efforts. For this compound, advancements in quantitative structure-activity relationship (QSAR) studies and molecular docking simulations are being utilized to forecast its binding affinities to various targets, including AChE and potentially other proteins involved in neurodegeneration nih.gov. These in silico methods allow researchers to model how this compound interacts with target proteins, identifying key binding sites and predicting potential efficacy chemistrydocs.comnih.govresearchgate.net. QSAR models, for instance, correlate structural features with biological activity, enabling the design of optimized derivatives nih.gov. Molecular docking studies can predict the binding poses and energies of this compound within the active sites of target enzymes, offering insights into its inhibitory potential and selectivity nih.gov.

Table 1: Predicted Binding Affinities (Illustrative Example)

| Target Protein | Binding Energy (kcal/mol) | Reference Compound | Notes |

| AChE | -8.5 | Donepezil | Predicted binding energy for this compound |

| AChE | -7.9 | Donepezil | Binding energy of Donepezil (reference) |

| BuChE | -7.2 | Donepezil | Predicted binding energy for this compound |

Note: The data in this table are illustrative and represent the type of information that computational studies aim to generate. Specific values would be derived from actual simulation results.

Innovations in Metabolite Identification Methodologies and Workflow Optimization

As a metabolite of Donepezil, the identification and characterization of this compound are critical for understanding its pharmacokinetic profile and potential active metabolites. Innovations in analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), have significantly advanced metabolite identification nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Non-targeted metabolomics approaches, combined with molecular networking (MN), are proving to be powerful tools for detecting and identifying novel drug metabolites, including hydroxylated forms like this compound nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Workflow optimization in these analytical processes aims to improve the speed, sensitivity, and accuracy of metabolite profiling, enabling a more comprehensive understanding of drug metabolism nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net. For instance, studies have detailed the identification of various Donepezil metabolites, including hydroxylated forms, using these advanced methodologies nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net.

Table 2: Identified Donepezil Metabolites in Rat Studies

| Metabolite ID | Metabolite Name | Retention Time (min) | Major Metabolic Pathway | Reference |

| M1a | 6-O-desmethyldonepezil | 8.46 | O-demethylation | mdpi.com |

| M1b | 5-O-desmethyldonepezil | 8.72 | O-demethylation | mdpi.com |

| M2c | 3-hydroxydonepezil | 8.21 | Hydroxylation | mdpi.com |

| M3 | Donepezil N-oxide | 11.02 | N-oxidation | mdpi.com |

| M4 | N-desbenzyldonepezil | 5.59 | N-debenzylation | mdpi.com |

| M9h/M9i | This compound-N-oxide | Not specified | Hydroxylation, N-oxidation | mdpi.com |

Note: Retention times and specific metabolite IDs may vary based on analytical conditions.

Exploration of Stereoisomeric Effects on Biological Activity

Donepezil is a chiral molecule, and its metabolites, including this compound, may also possess chiral centers, leading to the existence of stereoisomers nih.gov. The biological activity, pharmacokinetic properties, and metabolic fate of enantiomers or diastereomers can differ significantly. Therefore, exploring the stereoisomeric effects on the biological activity of this compound is a crucial area for future research. This involves developing stereoselective synthesis methods to obtain pure stereoisomers and employing chiral analytical techniques to separate and quantify them in biological matrices nih.gov. Understanding these stereochemical influences is vital for optimizing the therapeutic potential and safety profile of this compound or its derivatives.

Compound Name List:

this compound

Donepezil

Acetylcholinesterase (AChE)

Butyrylcholinesterase (BuChE)

Donepezil N-oxide

N-desbenzyldonepezil

6-O-desmethyldonepezil

5-O-desmethyldonepezil

3-hydroxydonepezil

this compound-N-oxide

Didesmethyldonepezil

Q & A

Q. What experimental design principles should guide initial efficacy studies of Hydroxydonepezil in neurodegenerative models?

- Methodological Answer : Begin with in vitro models (e.g., acetylcholinesterase inhibition assays) to establish baseline activity, followed by in vivo rodent models to assess blood-brain barrier penetration and cognitive outcomes. Use randomized control trials (RCTs) with sample sizes calculated via power analysis (α=0.05, β=0.20) to minimize Type I/II errors. Include negative controls (vehicle) and positive controls (e.g., Donepezil) for validation .

- Data Handling : Present dose-response curves with IC50/EC50 values and confidence intervals. Use tables to compare results across models, highlighting assay conditions (pH, temperature) and replication rates .

Q. How can researchers ensure ethical compliance in this compound clinical trials involving elderly populations?

- Methodological Answer : Adhere to IRB protocols for informed consent, emphasizing cognitive capacity assessments. Stratify participants by disease severity (e.g., MMSE scores) and comorbidities. Use adaptive trial designs to minimize risks, with pre-specified stopping rules for adverse events .

- Data Handling : Document attrition rates and adverse effects in supplementary materials. Apply intention-to-treat (ITT) analysis to preserve randomization integrity .

Advanced Research Questions

Q. What strategies resolve contradictions between this compound’s in vitro potency and in vivo bioavailability data?

- Methodological Answer : Conduct parallel assays under physiological conditions (e.g., simulated plasma protein binding) to bridge in vitro-in vivo gaps. Use pharmacokinetic modeling (e.g., compartmental analysis) to quantify metabolic stability and tissue distribution. Validate findings with LC-MS/MS quantification of plasma/metabolite levels .

- Data Handling : Perform Bland-Altman analysis to assess agreement between assays. Publish raw data in repositories (e.g., Zenodo) for transparency .

Q. How can a systematic review identify gaps in this compound’s mechanism of action (MOA) research?

- Methodological Answer : Apply PRISMA guidelines to screen literature across PubMed, Scopus, and EMBASE. Use PICO framework: Population (neuronal cells/animal models), Intervention (this compound dosing), Comparison (existing cholinesterase inhibitors), Outcome (enzyme inhibition, cognitive metrics). Code studies for MOA themes (e.g., apoptosis modulation, oxidative stress) using NVivo .

- Data Handling : Generate a forest plot to visualize effect size heterogeneity. Annotate conflicting results with methodological critiques (e.g., small sample sizes, assay variability) .

Q. What advanced statistical methods are suitable for analyzing this compound’s synergistic effects with other neuroprotectants?

- Methodological Answer : Use response surface methodology (RSM) or Chou-Talalay combination index (CI) to quantify synergy/antagonism. Apply mixed-effects models to account for inter-individual variability in clinical data. Validate with bootstrap resampling to assess robustness .

- Data Handling : Include 3D interaction plots and CI heatmaps in figures. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni) .

Methodological Best Practices

- Hypothesis Formulation : Frame hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "this compound exhibits pH-dependent enzyme inhibition, differing from Donepezil due to its hydroxyl moiety" .

- Data Presentation : Avoid excessive chemical structures in graphics; prioritize clarity with 2-3 key compounds. Use IUPAC nomenclature and SI units consistently .

- Reproducibility : Archive synthetic protocols (e.g., reaction yields, purity HPLC traces) and statistical code (R/Python scripts) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.